[5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol
Description
Structural Analysis and Molecular Characterization
Molecular Formula and Weight Determination
[5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol is a heterocyclic compound with the molecular formula C₁₂H₁₃NO₃ , calculated to have a molecular weight of 219.24 g/mol . This determination aligns with the structural components: a furan ring (C₄H₃O), a benzene ring substituted with amino and methoxy groups (C₆H₇NO), and a hydroxymethyl group (CH₂OH). The compound’s molecular weight is consistent with similar furan derivatives, such as 3-furanmethanol (C₅H₆O₂, 98.10 g/mol), but is significantly higher due to the aromatic substituents.
Table 1: Molecular Formula and Weight of Key Structural Components
| Component | Formula | Molecular Weight (g/mol) |
|---|---|---|
| Furan ring | C₄H₃O | 73.07 |
| Benzene substituent (4-amino-2-methoxyphenyl) | C₆H₇NO | 123.13 |
| Hydroxymethyl group | CH₂OH | 32.04 |
| Total | C₁₂H₁₃NO₃ | 219.24 |
Stereochemical Configuration and Conformational Isomerism
The compound’s stereochemistry is influenced by the planar furan ring and the substituents on the benzene ring. The furan moiety’s aromaticity (due to delocalized π-electrons) imposes planarity, while the benzene ring’s amino (–NH₂) and methoxy (–OCH₃) groups introduce steric and electronic effects.
Torsional Flexibility and Conformational States
- Furan-Benzene Torsional Angle : The torsion between the furan and benzene rings is critical. For analogous biaryl systems (e.g., 2-phenylfuran), planar conformations are favored due to resonance stabilization. However, substituents at the 4- and 2-positions of the benzene ring may induce non-planar arrangements.
- Amino Group Orientation : The –NH₂ group at the 4-position of the benzene ring can adopt cis or trans configurations relative to the methoxy group. Steric hindrance between the amino and methoxy groups may favor a trans arrangement to minimize repulsion.
Electronic Effects on Conformation
- Methoxy Group : The electron-donating –OCH₃ group at the 2-position enhances resonance stabilization of the benzene ring, potentially favoring planar conformations.
- Amino Group : The –NH₂ group at the 4-position may participate in intramolecular hydrogen bonding with the hydroxymethyl group, influencing conformational stability.
X-ray Crystallographic Studies and Solid-State Packing Arrangements
While direct crystallographic data for this compound are unavailable, insights can be drawn from structurally analogous compounds:
Hydrogen Bonding and Intermolecular Interactions
- Intramolecular Hydrogen Bonds : The hydroxymethyl group (–CH₂OH) may form hydrogen bonds with the amino group (–NH₂) or methoxy oxygen (–OCH₃), stabilizing specific conformers.
- Intermolecular Interactions : In the solid state, aromatic π-stacking between benzene rings and hydrogen bonding between amino and hydroxyl groups may dominate packing arrangements.
Comparative Solid-State Behavior
For example, in the crystal structure of 5-(2-thienyl)-2-furylmethanol (CID 19744465), intermolecular hydrogen bonds and van der Waals forces dictate a layered packing arrangement. Similarly, this compound likely adopts a crystalline lattice stabilized by hydrogen bonds between the amino and hydroxyl groups.
Comparative Analysis with Structural Analogs (3-Furylmethanol Derivatives)
The compound’s structure and properties can be contrasted with simpler 3-furylmethanol derivatives (e.g., 3-furanmethanol, CID 20449) and more complex analogs (e.g., 3-Furanmethanol, α-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl-, CID 592103).
Table 2: Comparative Properties of Furan Methanol Derivatives
| Property | This compound | 3-Furanmethanol | α-(3,4-Dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl-3-furanmethanol |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₃NO₃ | C₅H₆O₂ | C₂₂H₂₈O₇ |
| Molecular Weight | 219.24 g/mol | 98.10 g/mol | 404.5 g/mol |
| Key Substituents | 4-Amino-2-methoxyphenyl, hydroxymethyl | Hydroxymethyl | 3,4-Dimethoxyphenyl, tetrahydrofuran ring |
| Solubility | Likely polar aprotic solvents (e.g., DMSO) | Water, ethanol | Limited water solubility due to hydrophobic groups |
| Stability | Susceptible to oxidation (amino group) | Stable under neutral conditions | Stable under inert atmospheres |
Functional Group Impact
- Amino Group : Enhances reactivity in nucleophilic substitution and electrophilic aromatic substitution reactions compared to non-functionalized 3-furylmethanol.
- Methoxy Group : Increases electron density on the benzene ring, directing electrophilic attack to the 5-position (para to methoxy).
Spectroscopic Signatures
Properties
IUPAC Name |
[5-(4-amino-2-methoxyphenyl)furan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-15-12-6-8(13)2-4-10(12)11-5-3-9(7-14)16-11/h2-6,14H,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBAMZUXNYAHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C2=CC=C(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol typically involves the reaction of 4-amino-2-methoxybenzaldehyde with furfural in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to amines.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Scientific Research Applications
Antihypertensive Properties
One of the most promising applications of [5-(4-amino-2-methoxy-phenyl)-furan-2-yl]-methanol is in the development of antihypertensive medications. Research indicates that derivatives of furan-based compounds have shown significant calcium antagonistic properties, which are crucial for lowering blood pressure. For instance, compounds similar to this structure have been tested for their efficacy in reducing vascular tone and managing hypertension in animal models .
Antiulcer Activity
The compound has also been explored for its potential antiulcer properties. The furan ring system is known to enhance the bioactivity of certain drugs, making it a candidate for formulations aimed at treating gastric ulcers. Studies have indicated that modifications to the furan structure can lead to improved therapeutic outcomes compared to traditional antiulcer agents like nifedipine and verapamil .
Study on Calcium Antagonism
A significant study demonstrated that derivatives of this compound exhibited strong calcium antagonistic effects. This was evaluated using organ bath techniques on rat uterine tissues, where the compound was found to effectively reduce contraction amplitudes, indicating its potential as a therapeutic agent for hypertension .
Neuropharmacological Effects
In another research context, compounds with similar structural motifs were investigated for their effects on neuropeptide systems involved in stress response and appetite regulation. The findings suggested that modifications to the phenyl and furan rings could enhance antagonist activity at specific receptors, potentially leading to new treatments for anxiety and metabolic disorders .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism by which [5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares [5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol with structurally related furan derivatives, focusing on substituent variations, molecular properties, and reported applications.
Table 1: Structural and Functional Comparison of Furan Derivatives
Key Findings :
Substituent Effects on Reactivity and Applications: Electron-Donating Groups (e.g., -NH₂, -OCH₃): The target compound’s 4-amino and 2-methoxy substituents are electron-donating, which may enhance stability and solubility compared to halogenated analogs like [5-(2,5-Dichlorophenyl)furan-2-yl]methanol . Nitro Groups: The nitro-substituted analog ([5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol) could exhibit higher reactivity in electrophilic substitutions due to the electron-withdrawing nitro group . Methyl vs.
Biological Activity Trends :
- While the target compound lacks reported bioactivity, structurally related thiazolyl hydrazone derivatives with nitro and chloro substituents (e.g., [5-(4-chloro-2-nitrophenyl)furan-2-yl] derivatives) demonstrate antifungal (MIC = 250 µg/mL) and anticancer (IC₅₀ = 125 µg/mL) activities . This suggests that introducing electron-withdrawing groups or heterocycles could enhance bioactivity.
Industrial Applications: Acetalized furan derivatives like FDFM and DFM, produced from hydroxymethylfurfural (HMF), are used as biofuel additives due to their stability and oxygen content .
Synthetic Utility: The compound’s amino and methoxy groups make it a candidate for further functionalization, such as coupling reactions or polymer synthesis. For example, Eli Lilly’s synthesis of pyrrolo[2,3-d]pyrimidin-4-amine derivatives utilizes similar aryl-amino intermediates .
Biological Activity
The compound [5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antioxidant properties. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 219.24 g/mol. The structure features a furan ring substituted with an amino and methoxy group, which are critical for its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, the antioxidant activity of derivatives containing methoxy groups has been shown to enhance their ability to scavenge free radicals. In studies involving DPPH radical scavenging assays, compounds structurally related to this compound demonstrated activities comparable to or exceeding that of ascorbic acid, a well-known antioxidant .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. The MTT assay results suggest that this compound exhibits cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Notably, it was found to be more effective against U-87 cells compared to MDA-MB-231 cells .
The mechanism by which this compound exerts its biological effects may involve the modulation of oxidative stress pathways and the inhibition of tumor cell proliferation. The presence of the amino group is believed to enhance interactions with biological targets, potentially leading to increased apoptosis in cancer cells .
Case Studies
Several studies have investigated the biological activity of related compounds derived from furan and phenolic structures:
- Antioxidant Studies : Compounds similar to this compound were tested for their ability to reduce oxidative stress markers in vitro and showed promising results in protecting against cellular damage.
- Anticancer Evaluations : In vivo studies have demonstrated that derivatives can significantly inhibit tumor growth in animal models, supporting their potential as therapeutic agents against various cancers .
Q & A
Q. What are the common synthetic routes for [5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol?
The synthesis typically involves multi-step reactions starting from substituted benzaldehydes and furan precursors. For example:
- Step 1 : Condensation of 4-amino-2-methoxybenzaldehyde with furan-2-carbaldehyde under basic conditions (e.g., NaOH) to form an intermediate .
- Step 2 : Reduction of the aldehyde group to a primary alcohol using NaBH₄ or LiAlH₄, followed by purification via column chromatography . Key challenges include optimizing reaction time and temperature to avoid over-oxidation or side-product formation.
Q. What spectroscopic methods are used to characterize this compound?
- NMR : ¹H and ¹³C NMR confirm the furan and phenyl ring substitution patterns, with distinct peaks for the methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₂H₁₃NO₃) .
- X-ray Crystallography : Resolves 3D conformation, hydrogen bonding (e.g., O–H···O interactions), and dihedral angles between aromatic rings .
Q. How can the alcohol group be selectively oxidized to an aldehyde or carboxylic acid?
- Chemical Oxidation : Use KMnO₄ in acidic conditions for carboxylic acid formation or CrO₃ for aldehyde intermediates .
- Enzymatic Oxidation : FAD-dependent oxidases (e.g., 5-(hydroxymethyl)furfural oxidase) catalyze sequential oxidation under mild conditions, achieving high yields of furan-2,5-dicarboxylic acid derivatives .
Advanced Research Questions
Q. How can catalytic oxidation be optimized for converting the alcohol group to carboxylic acid?
- Catalyst Engineering : Modify enzyme active sites (e.g., hydrogen-bond-donating residues) to enhance substrate binding and over-oxidation efficiency .
- Reaction Conditions : Use continuous flow reactors to improve scalability and reduce side reactions. Monitor pH (optimal range: 6–8) and oxygen levels to stabilize intermediates .
- Yield Analysis : Compare HPLC or GC-MS data across trials to identify optimal catalyst loading (e.g., 5–10 mol%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
